N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Substitution reactions:
Oxidation: The ketone group in the pyrrolidinyl ring can be introduced via oxidation reactions using oxidizing agents like PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halogens, nitrating agents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound might target enzymes involved in this pathway, leading to bacteriostatic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group, which might confer distinct biological activities or chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-4-2-3-5-16(12)19-23(21,22)15-8-6-13(7-9-15)14-10-17(20)18-11-14/h2-9,14,19H,10-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOENGEMKZXGRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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